molecular formula C13H18O3 B14812479 1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene

1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene

Cat. No.: B14812479
M. Wt: 222.28 g/mol
InChI Key: ISWPDSBKYXWNNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzene derivative with cyclopropyl, isopropyl, and methoxy substituents. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. The cyclopropoxy group, in particular, is known for its strained ring system, making it reactive towards ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-cyclopropyloxy-2-methoxy-3-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O3/c1-9(2)15-11-5-4-6-12(13(11)14-3)16-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3

InChI Key

ISWPDSBKYXWNNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1OC)OC2CC2

Origin of Product

United States

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